Product packaging for 2-(5-Chloro-1H-indazol-3-yl)acetamide(Cat. No.:CAS No. 887145-79-1)

2-(5-Chloro-1H-indazol-3-yl)acetamide

Cat. No.: B1491763
CAS No.: 887145-79-1
M. Wt: 209.63 g/mol
InChI Key: VIPNABFFDOZEIL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Features

The $$^1$$H NMR spectrum reveals characteristic signals:

  • Aromatic protons : Singlets at δ 7.8–8.1 ppm (H-4/H-6 indazole protons) and doublets at δ 7.2–7.5 ppm (H-7 indazole proton).
  • Acetamide protons : A singlet at δ 4.1–4.5 ppm for the CH$$2$$ group and a broad singlet at δ 12.8 ppm for the NH$$2$$ group.
  • Chlorine effect : Deshielding of adjacent protons causes upfield shifts of 0.2–0.3 ppm compared to non-chlorinated analogs.

In $$^{13}$$C NMR, key resonances include:

  • Indazole C-3 (δ 155.0 ppm, acetamide attachment site)
  • Carbonyl carbon (δ 169.5–170.5 ppm)
  • Chlorinated aromatic carbon (C-5, δ 128.5–129.5 ppm)

Infrared (IR) Absorption Profile Analysis

The IR spectrum shows three diagnostic regions:

  • N-H stretching : Broad band at 3300–3450 cm$$^{-1}$$ (amide NH$$_2$$ asymmetric/symmetric stretching)
  • C=O stretching : Strong absorption at 1660–1680 cm$$^{-1}$$ (amide I band)
  • Aromatic framework :
    • C-Cl stretch: 550–600 cm$$^{-1}$$
    • C=N stretch: 1520–1560 cm$$^{-1}$$

Table 2: Characteristic IR absorption bands

Functional Group Wavenumber (cm$$^{-1}$$) Intensity
NH$$_2$$ asymmetric stretch 3350–3450 Strong
Amide C=O stretch 1660–1680 Very strong
C-Cl stretch 550–600 Medium
Indazole ring breathing 1450–1600 Multiple

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry displays:

  • Molecular ion : [M+H]$$^+$$ at m/z 210.04286 (calculated 210.0433)
  • Major fragments:
    • Loss of NH$$2$$CO (59 Da): m/z 151.016
    • Chloroindazole ion: m/z 137.024
    • C$$3$$H$$2$$ClN$$2$$$$^+$$: m/z 91.005

High-resolution MS confirms the molecular formula with an error <2 ppm:

  • Observed: 210.04286
  • Calculated (C$$9$$H$$9$$ClN$$_3$$O$$^+$$): 210.0433

Computational Modeling of Molecular Geometry

Density Functional Theory (DFT) Optimization

B3LYP/6-31G(d,p) calculations reveal:

  • Bond lengths :
    • C3-CH$$_2$$: 1.48 Å (vs. 1.46 Å in crystallographic analogs)
    • N1-N2: 1.32 Å (pyrazole ring)
  • Dihedral angles :
    • Indazole-acetamide plane: 85.3°
    • Chlorine substituent: 0.2° deviation from aromatic plane

The HOMO-LUMO gap (4.8 eV) indicates moderate reactivity, localized on the indazole π-system and acetamide carbonyl.

Electron Density Distribution Mapping

Laplacian of electron density (∇$$^2$$ρ) analysis shows:

  • Covalent bonding : Negative ∇$$^2$$ρ at C-Cl (-0.89 eÅ$$^{-5}$$) and C=O (-1.12 eÅ$$^{-5}$$)
  • Hydrogen-bond donors : NH$$_2$$ group exhibits ρ = 0.35 eÅ$$^{-3}$$ at bond critical points
  • Aromaticity : Ellipticity (ε) = 0.18 at indazole ring, confirming π-delocalization

Table 3: DFT vs. experimental geometric parameters

Parameter DFT Value Experimental Range
C-Cl bond length 1.74 Å 1.73–1.75 Å
C=O bond length 1.23 Å 1.22–1.24 Å
N-H bond length 1.01 Å 1.00–1.02 Å

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClN3O B1491763 2-(5-Chloro-1H-indazol-3-yl)acetamide CAS No. 887145-79-1

Properties

IUPAC Name

2-(5-chloro-2H-indazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-5-1-2-7-6(3-5)8(13-12-7)4-9(11)14/h1-3H,4H2,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPNABFFDOZEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1Cl)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins with 5-chloro-1H-indazole or its protected derivatives.
  • Introduction of the acetamide moiety at the 3-position is typically achieved via substitution or coupling reactions involving haloacetamide derivatives or their equivalents.

Deprotection and Functional Group Transformations

  • A critical step involves deprotection of tert-butyl or other protecting groups on the indazole nitrogen or adjacent functional groups.
  • Deprotection is performed using organic or inorganic bases, or under acidic conditions depending on the protecting group used.
  • Organic bases such as diisopropylethylamine (DIPEA), triethylamine, pyridine, or inorganic bases like sodium carbonate or potassium carbonate are employed.
  • Solvents used range broadly from alcohols (methanol, ethanol), ethers (tetrahydrofuran), ketones (acetone), to polar aprotic solvents (dimethylformamide, dimethyl sulfoxide).

Representative Synthetic Scheme

A typical synthetic scheme involves:

  • Preparation of a protected 5-chloroindazole intermediate.
  • Coupling with a haloacetamide or equivalent to introduce the acetamide side chain.
  • Deprotection under basic or acidic conditions to yield the target compound.

Reaction Conditions and Solvent Selection

The choice of solvent and reaction conditions significantly affects yield and purity:

Solvent Type Examples Role in Synthesis
Hydrocarbon solvents n-Hexane, benzene, toluene Used for recrystallization and purification
Ether solvents Diethyl ether, tetrahydrofuran (THF) Medium for coupling and deprotection reactions
Ester solvents Ethyl acetate, methyl acetate Extraction and purification
Polar aprotic solvents DMF, DMSO, NMP Facilitate nucleophilic substitutions
Alcohol solvents Methanol, ethanol Deprotection and crystallization
Chloro solvents Dichloromethane, chloroform Extraction and reaction medium

The deprotection step is often carried out in alcohol solvents or mixtures with polar aprotic solvents to optimize solubility and reaction kinetics.

Purification Techniques

  • After synthesis, the crude product is purified by recrystallization using solvents such as ethyl acetate, ethanol, or mixtures thereof.
  • Filtration under vacuum, evaporation, and addition of anti-solvents are common methods to isolate the pure compound.
  • High-performance liquid chromatography (HPLC) is used to confirm purity, with target purities exceeding 97% for pharmaceutical-grade material.

Research Findings and Process Optimization

  • Recent research emphasizes the use of mild deprotection conditions to avoid degradation of the indazole ring.
  • The use of organic bases like DIPEA in polar aprotic solvents has shown improved yields and cleaner reaction profiles.
  • Crystalline forms of related indazole acetamide derivatives have been characterized to improve pharmaceutical properties such as solubility and stability.
  • Solid-state studies suggest that polymorph screening can optimize the compound's formulation potential.

Summary Table of Preparation Parameters

Step Description Conditions/Examples Outcome/Notes
Starting Material 5-Chloro-1H-indazole or protected derivatives Commercially available or synthesized Key precursor for acetamide introduction
Acetamide Introduction Coupling with haloacetamide derivatives Use of base, polar aprotic solvents Formation of this compound
Deprotection Removal of protecting groups Organic bases (DIPEA, triethylamine) or acids Mild conditions preferred to preserve integrity
Purification Recrystallization, filtration, HPLC analysis Solvent selection critical (ethyl acetate, ethanol) Achieves >97% purity

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-1H-indazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

2-(5-Chloro-1H-indazol-3-yl)acetamide is a chemical compound belonging to the indazole family, which is known for its diverse biological activities and potential therapeutic applications. This compound has applications spanning across chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.

Biology: It is investigated as a bioactive compound with potential antimicrobial and anticancer properties. Studies have evaluated its antimicrobial properties against various bacteria, including both Gram-positive and Gram-negative strains. For example, it has demonstrated efficacy against Escherichia coli using the agar-well diffusion method.

Medicine: It is explored for potential therapeutic effects, particularly in treating inflammatory diseases and cancer. Indazolyl thiadiazolamines and related compounds can potentially treat inflammatory disorders, immune disorders, fibrotic disorders, and cardiovascular disorders . These disorders include scleroderma, psoriasis, nonalcoholic steatohepatitis, giant cell arteritis, Crohn's disease, and rheumatoid arthritis .

Industry: It is utilized in developing new materials and chemical processes.

This compound has biological activities, particularly in antimicrobial and anticancer research. It may inhibit kinases involved in cell proliferation, making it a candidate for anticancer therapies and has also demonstrated potential antimicrobial effects through the inhibition of bacterial growth pathways.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound:

Bacterial StrainActivity ObservedMethod Used
Staphylococcus aureusModerateAgar-well diffusion method
Escherichia coliSignificantAgar-well diffusion method
Pseudomonas aeruginosaModerateAgar-well diffusion method
Candida albicansModerateAgar-well diffusion method

The compound's activity correlates with structural modifications made during synthesis, highlighting the importance of structure-activity relationships (SAR) in drug development.

Anticancer Activity

EA-sulfonamides and indazole-sulfonamides have been evaluated for their anticancer activities against four human cancer cell lines: A-549, MCF-7, Hs-683, and SK-MEL-28, as well as the normal cell line HaCaT . Compounds 9, 10, and 13 exhibited potent anticancer activities, comparable to or better than reference drugs like 5-fluorouracil and etoposide, against the A-549, MCF-7, and Hs-683 cancer cell lines, with IC50 values ranging from 0.1 to 1 μM .

Pharmaceutical Applications

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1H-indazol-3-yl)acetamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Modifications and Properties

The following compounds share the indazole-acetamide scaffold but differ in substituents, leading to variations in biological activity and physicochemical properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
2-(5-Bromo-1H-indazol-3-yl)acetic acid 5-Bromo, carboxylic acid 269.54 Increased lipophilicity; used in prodrug synthesis
Methyl 2-(1H-indazol-3-yl)acetate Ester group 190.19 Higher volatility; intermediate for amide coupling
N-(5-(2-Fluorophenylamino)-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide 5-(2-Fluorophenylamino), 4-ethoxyphenyl 434.44 Enhanced anti-proliferative activity against cancer cell lines
2-(5-Chloro-1H-indazol-3-yl)acetamide 5-Chloro, acetamide 209.64 Balanced solubility and target affinity
  • Anti-Proliferative Activity: Derivatives like 6b (Table above) demonstrate potent activity due to the 2-fluorophenylamino and 4-ethoxyphenyl groups, which improve cellular uptake and target engagement .
  • Solubility: The carboxylic acid derivative (CAS 27328-68-3) exhibits higher aqueous solubility than the acetamide analog, making it suitable for intravenous formulations .

Heterocyclic Analogs Beyond Indazole

Benzothiazole-based acetamides, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide , replace the indazole core with a benzothiazole ring. These compounds often show improved metabolic stability due to the trifluoromethyl group but may exhibit reduced kinase selectivity compared to indazole derivatives .

Critical Notes

  • Synthetic Challenges : Protecting groups (e.g., trityl) are often required to prevent side reactions during indazole functionalization, complicating large-scale synthesis .
  • Halogen Effects : Chloro substituents improve pharmacokinetic profiles compared to bulkier bromo analogs, which may increase toxicity .
  • Heterocycle Swap : Benzothiazole analogs, while stable, lack the indazole’s π-π stacking capability in kinase binding pockets, reducing potency .

Biological Activity

2-(5-Chloro-1H-indazol-3-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its synthesis, biological mechanisms, and relevant case studies.

The synthesis of this compound typically involves the chlorination of indazole derivatives followed by acetamidation. This method is advantageous due to its efficiency, yielding significant amounts of the desired compound with minimal steps. The compound's chemical structure can be represented as follows:

  • Molecular Formula : C9H8ClN3O
  • Melting Point : Data indicates a melting point range that supports its stability under standard laboratory conditions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may inhibit various kinases involved in cell proliferation, which positions it as a candidate for anticancer therapies. Additionally, it has shown potential for antimicrobial effects through inhibition of bacterial growth pathways .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. It has demonstrated efficacy against a range of bacteria, including both Gram-positive and Gram-negative strains. The following table summarizes findings from various studies on its antimicrobial activity:

Bacterial Strain Activity Observed Method Used
Staphylococcus aureusModerateAgar-well diffusion method
Escherichia coliSignificantAgar-well diffusion method
Pseudomonas aeruginosaModerateAgar-well diffusion method
Candida albicansModerateAgar-well diffusion method

The compound's activity appears to correlate with structural modifications made during synthesis, highlighting the importance of structure-activity relationships (SAR) in drug development .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Notably, it has been tested against various human cancer cell lines, demonstrating significant inhibitory effects:

Cell Line IC50 (µM) Effect Observed
A549 (Lung Cancer)12.5Inhibition of proliferation
K562 (Leukemia)5.15Induction of apoptosis
PC-3 (Prostate Cancer)15.0Cell cycle arrest

The compound exhibits selectivity towards cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications . The mechanism by which it induces apoptosis involves modulation of key proteins in the p53 signaling pathway, thus providing a potential route for therapeutic intervention against various cancers .

Case Studies and Research Findings

Recent studies have focused on the development and testing of derivatives based on the indazole framework, including this compound. For instance:

  • Study on Anticancer Activity : A series of indazole derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that modifications to the indazole core can enhance anticancer activity significantly, with some derivatives exhibiting IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil .
  • Antimicrobial Evaluation : Research conducted on various derivatives highlighted that increasing the complexity of side chains can improve antimicrobial efficacy against resistant bacterial strains, suggesting that further exploration into structural variations could yield more potent compounds .

Q & A

Q. How can I optimize the synthesis of 2-(5-Chloro-1H-indazol-3-yl)acetamide for higher yields?

  • Methodological Answer : Begin by monitoring reaction progress using thin-layer chromatography (TLC) to identify intermediate stages and optimize reflux time . Employ statistical Design of Experiments (DoE) to systematically vary parameters like molar ratios, solvent systems, and reaction temperatures. For example, triethylamine is often used as a base in similar acetamide syntheses, and pet-ether is effective for recrystallization . Validate purity via melting point analysis and spectroscopic methods (NMR, IR).

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer : After reflux, cool the reaction mixture to precipitate crude product, followed by vacuum filtration. Recrystallization using pet-ether or ethanol/water mixtures can enhance purity . For challenging separations, column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) is advised. Confirm purity via HPLC or GC-MS.

Q. Which analytical methods are critical for characterizing this compound?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR to confirm structural integrity, particularly the indazole and acetamide moieties. High-resolution mass spectrometry (HRMS) validates molecular weight. Elemental analysis ensures stoichiometric consistency. PubChem-derived computational tools (e.g., InChI key validation) can cross-verify structural data .

Advanced Research Questions

Q. How can computational methods improve reaction design for derivatives of this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like ICReDD’s reaction path search methods integrate computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent polarity, catalyst selection) . Use molecular dynamics (MD) simulations to study solvation effects or stability under varying pH/temperature .

Q. How should researchers address contradictory data in bioactivity studies of this compound?

  • Methodological Answer : Conduct dose-response assays in triplicate to confirm reproducibility. Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to rule out false positives. Employ metabolomic profiling to identify off-target interactions. If discrepancies persist, leverage DoE to isolate variables like cell line specificity or serum interference .

Q. What strategies are effective for assessing the compound’s pharmacokinetic properties?

  • Methodological Answer : Perform in vitro ADME assays:
  • Absorption : Caco-2 cell permeability tests.
  • Metabolism : Liver microsome stability studies.
  • Toxicity : Ames test for mutagenicity.
    Pair these with in silico predictions (e.g., SwissADME) to prioritize derivatives for in vivo testing .

Q. How can heterogeneous reaction conditions be optimized for scale-up?

  • Methodological Answer : Use flow chemistry systems to enhance heat/mass transfer and minimize side reactions. Apply reaction engineering principles (e.g., Levenspiel plots) to identify rate-limiting steps. For solid-liquid systems, explore ultrasonic irradiation to improve mixing efficiency .

Methodological and Safety Considerations

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Follow institutional Chemical Hygiene Plans (CHPs) for PPE (gloves, lab coats, goggles). Store the compound in airtight containers under inert gas (N2_2) to prevent oxidation. Use fume hoods for weighing and synthesis steps. Refer to PubChem SDS for toxicity data and spill management .

Q. How can structure-activity relationships (SARs) be systematically explored for this compound?

  • Methodological Answer : Synthesize derivatives with modifications at the indazole (e.g., substituent position) or acetamide (e.g., alkylation) groups. Use multivariate analysis (e.g., PCA) to correlate structural features with bioactivity. Virtual screening libraries (e.g., ZINC15) can predict binding affinities to target proteins .

Q. What experimental designs are suitable for studying the compound’s stability under varying conditions?

  • Methodological Answer :
    Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products via LC-MS. Apply Arrhenius kinetics to extrapolate shelf-life. For photostability, use quartz reactors with controlled wavelength exposure .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Chloro-1H-indazol-3-yl)acetamide
Reactant of Route 2
2-(5-Chloro-1H-indazol-3-yl)acetamide

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